molecular formula C18H22F2N6 B12236007 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12236007
M. Wt: 360.4 g/mol
InChI Key: LVGKVIIJRVMZHO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrimidine ring.
  • Introduction of the cyclopropyl and difluoromethyl groups.
  • Coupling with the piperazine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for certain steps.
  • Catalysts to speed up the reactions.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples include:

  • 2-Cyclopropyl-4-(trifluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine.
  • 2-Cyclopropyl-4-(methyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine.

Uniqueness

The uniqueness of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H22F2N6

Molecular Weight

360.4 g/mol

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22F2N6/c1-11-9-12(2)22-18(21-11)26-7-5-25(6-8-26)15-10-14(16(19)20)23-17(24-15)13-3-4-13/h9-10,13,16H,3-8H2,1-2H3

InChI Key

LVGKVIIJRVMZHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4)C

Origin of Product

United States

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